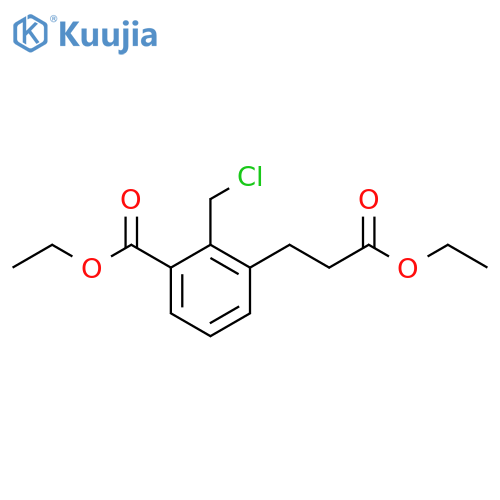

Cas no 1804174-04-6 (Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate)

Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate

-

- インチ: 1S/C15H19ClO4/c1-3-19-14(17)9-8-11-6-5-7-12(13(11)10-16)15(18)20-4-2/h5-7H,3-4,8-10H2,1-2H3

- InChIKey: UIZCRHAZWGNZDA-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(C(=O)OCC)=CC=CC=1CCC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 9

- 複雑さ: 319

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 52.6

Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015014594-500mg |

Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate |

1804174-04-6 | 97% | 500mg |

847.60 USD | 2021-06-21 | |

| Alichem | A015014594-250mg |

Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate |

1804174-04-6 | 97% | 250mg |

475.20 USD | 2021-06-21 | |

| Alichem | A015014594-1g |

Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate |

1804174-04-6 | 97% | 1g |

1,549.60 USD | 2021-06-21 |

Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate 関連文献

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoateに関する追加情報

Recent Advances in the Study of Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate (CAS: 1804174-04-6)

Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate (CAS: 1804174-04-6) is a synthetic intermediate of growing interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile building block for the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological relevance.

Recent literature has emphasized the role of Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate in the synthesis of complex heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of benzodiazepine derivatives, which are known for their pharmacological activities. The study reported a high-yield, one-pot synthesis method using this compound as a key intermediate, showcasing its efficiency in streamlining synthetic pathways for drug discovery.

In addition to its synthetic applications, research has also explored the biological activities of derivatives derived from Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate. A 2024 paper in Bioorganic & Medicinal Chemistry Letters investigated the anti-inflammatory properties of these derivatives, revealing promising inhibitory effects on pro-inflammatory cytokines. The study suggested that structural modifications of this compound could lead to the development of new anti-inflammatory agents with improved efficacy and reduced side effects.

Another significant advancement involves the use of Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate in targeted drug delivery systems. Researchers have functionalized this compound to create prodrugs that release active therapeutic agents in response to specific biological stimuli. This approach, detailed in a 2023 ACS Biomaterials Science & Engineering article, holds potential for enhancing the precision and effectiveness of treatments for diseases such as cancer and autoimmune disorders.

Despite these promising developments, challenges remain in optimizing the synthesis and scalability of Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate-based compounds. Future research directions may focus on improving reaction conditions, exploring new catalytic systems, and expanding the scope of its applications in medicinal chemistry. Collaborative efforts between chemists and biologists will be essential to fully realize the potential of this compound in drug discovery and development.

In conclusion, Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate (CAS: 1804174-04-6) represents a valuable tool in the toolkit of modern pharmaceutical research. Its versatility as a synthetic intermediate and its potential biological activities make it a compound of significant interest for future studies. Continued exploration of its properties and applications is likely to yield further insights and innovations in the field of chemical biology and medicine.

1804174-04-6 (Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate) 関連製品

- 1251999-17-3(ethyl(1H-1,2,3,4-tetrazol-5-yl)methylamine)

- 1264044-54-3(3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid)

- 1805057-19-5(4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine)

- 332157-35-4(3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (3-iodo-phenyl)-amide)

- 1021245-76-0(2-(2-ethoxyphenoxy)benzoic acid)

- 1443980-24-2(N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide)

- 2189497-37-6(3-(6-fluoro-5-methylpyridin-3-yl)formamido-2-methylpropanoic acid)

- 1373233-38-5(2,4,5-trifluorobenzene-1-sulfonyl fluoride)

- 1518035-03-4(4-cyclopropyl-3-methylbenzaldehyde)

- 2172091-72-2(3-3-(hydroxymethyl)thian-3-ylpentan-3-ol)